molecular formula C14H15F3O2 B14242743 tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 499219-22-6

tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B14242743
CAS No.: 499219-22-6
M. Wt: 272.26 g/mol
InChI Key: FISLBSHZPVHANY-UHFFFAOYSA-N
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Description

tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a trifluoromethyl-substituted phenyl ring, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester moiety can undergo hydrolysis to release the active acid form, which can interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate is unique due to its combination of a trifluoromethyl-substituted phenyl ring and a prop-2-enoate moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

499219-22-6

Molecular Formula

C14H15F3O2

Molecular Weight

272.26 g/mol

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C14H15F3O2/c1-13(2,3)19-12(18)9-6-10-4-7-11(8-5-10)14(15,16)17/h4-9H,1-3H3

InChI Key

FISLBSHZPVHANY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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